2,3-dihydroxypropyl (E)-docos-13-enoate

lyotropic liquid crystals drug delivery vehicles mesophase engineering

2,3-Dihydroxypropyl (E)-docos-13-enoate, widely known as monoerucin or glyceryl monoerucate, is a monounsaturated monoacylglycerol formed by esterification of glycerol with erucic acid (C22:1, Δ13-cis) at the sn-1 position. With a molecular formula of C₂₅H₄₈O₄ and a molecular weight of 412.65 g·mol⁻¹, it is a long-chain amphiphilic lipid that exhibits pronounced lyotropic polymorphism and distinct self-assembly behavior in aqueous systems.

Molecular Formula C25H48O4
Molecular Weight 412.6 g/mol
CAS No. 28063-42-5
Cat. No. B052946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dihydroxypropyl (E)-docos-13-enoate
CAS28063-42-5
Synonyms(13Z)-13-Docosenoic acid Monoester with 1,2,3-Propanetriol;  (Z)-Mono-13-docosenoin;  Glycerol Monoerucate;  Glyceryl Monoerucate;  Mono-(Z)-13-docosenoin
Molecular FormulaC25H48O4
Molecular Weight412.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(CO)O
InChIInChI=1S/C25H48O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(28)29-23-24(27)22-26/h9-10,24,26-27H,2-8,11-23H2,1H3/b10-9+
InChIKeyZXNAIPHYBVMMPY-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2,3-Dihydroxypropyl (E)-docos-13-enoate (CAS 28063-42-5) – Chemical Identity and Functional Classification


2,3-Dihydroxypropyl (E)-docos-13-enoate, widely known as monoerucin or glyceryl monoerucate, is a monounsaturated monoacylglycerol formed by esterification of glycerol with erucic acid (C22:1, Δ13-cis) at the sn-1 position. With a molecular formula of C₂₅H₄₈O₄ and a molecular weight of 412.65 g·mol⁻¹, it is a long-chain amphiphilic lipid that exhibits pronounced lyotropic polymorphism and distinct self-assembly behavior in aqueous systems [1][2].

Why 2,3-Dihydroxypropyl (E)-docos-13-enoate Cannot Be Replaced by Structurally Similar Monoacylglycerols


Monoacylglycerols (MAGs) with identical head groups but differing acyl chain lengths and unsaturation positions exhibit fundamentally divergent lyotropic phase behavior, bilayer thickness, and interfacial curvature. These parameters directly govern functionality in applications such as lipidic cubic phase (LCP) crystallization, controlled drug release, and model membrane studies. Therefore, substituting monoerucin (C22:1, Δ13-cis) with monoolein (C18:1, Δ9-cis) or monoeicosenoin (C20:1, Δ11-cis) without experimental validation risks selecting a lipid that forms an entirely different mesophase under identical hydration and temperature conditions [1][2].

Quantitative Differentiation Evidence for 2,3-Dihydroxypropyl (E)-docos-13-enoate vs. Closest Monoacylglycerol Analogs


Lyotropic Phase Preference: Monoerucin Favors Lamellar Phases, Whereas Monoolein Prefers Inverse Cubic and Hexagonal Phases

Hydrated monoerucin–water systems exhibit stable lamellar (Lα) phases that persist over a wide range of water concentrations, a behavior that contrasts sharply with the inverse cubic (QII) and inverse hexagonal (HII) phase preferences of monoolein under comparable conditions. This difference is attributed to the longer C22 acyl chain and the Δ13 double-bond position of monoerucin, which reduce the negative spontaneous curvature of the lipid monolayer [1][2].

lyotropic liquid crystals drug delivery vehicles mesophase engineering

Bilayer Hydrophobic Thickness in Decane: Monoerucin (≈33 Å) Is Significantly Thinner Than Monoolein (≈44 Å)

In a systematic head-to-head comparison of monoglyceride planar bilayers formed in decane, the hydrophobic thickness of monoerucin (GM-C22, Δ13-cis) was measured at 32.7 ± 2.5 Å, whereas monoolein (GM-C18, Δ9-cis) exhibited a thickness of 43.7 ± 0.3 Å. This ~11 Å reduction in bilayer thickness directly modulates the single-channel conductance of reconstituted gramicidin A channels [1].

planar lipid bilayers membrane protein electrophysiology ion channel reconstitution

Digestive Utilization: 2-Monoerucin Is More Efficiently Absorbed Than Free Erucic Acid, Supporting Nutritional Lipid Design

In comparative rat-feeding studies, diets containing trierucin yielded a high proportion of 2-monoerucin upon digestion, which was more efficiently absorbed than free erucic acid. This contrasted with rapeseed oil diets, where erucic acid was predominantly esterified at the sn-1/3 positions and exhibited lower digestibility [1][2].

lipid digestion structured triglycerides nutritional biochemistry

Cosmetic Anti-Irritancy: Glyceryl Erucate (Eceryl-12) Reduces Surfactant-Induced Erythema vs. Untreated Control

Commercial formulations containing glyceryl erucate (INCI; the racemic mixture synonymous with monoerucin) under the trade name Eceryl™-12 have been shown to reduce skin erythema and barrier disruption caused by surfactant penetration. In a facial cleanser model, Eceryl™-12 at typical use levels significantly diminished redness compared to surfactant-only controls [1].

skin barrier function cosmetic emollients anti-irritant co-surfactants

High-Value Application Scenarios for 2,3-Dihydroxypropyl (E)-docos-13-enoate Based on Verified Differentiation Evidence


Lamellar-Phase Host Lipid for Topical and Transdermal Drug Delivery Systems

When a formulation requires a stable lamellar liquid-crystalline phase rather than a cubic or hexagonal mesophase, monoerucin offers a defined working window: the Lα phase persists over a broad hydration range at near-physiological temperatures, whereas monoolein transitions into the cubic phase under identical conditions [1]. This allows drug delivery scientists to design sustained-release matrices with predictable lamellar symmetry, simplifying in vitro release modeling and regulatory characterization.

Thin-Bilayer Membrane Platform for Ion-Channel Electrophysiology

Electrophysiologists reconstituting gramicidin A or related ion channels can exploit monoerucin’s 32.7 Å bilayer thickness in decane—11 Å thinner than monoolein bilayers—to systematically increase proton conductance (gH) without modifying the peptide sequence. This provides a chemically defined knob for tuning transmembrane flux in structure–function studies [1].

Bioavailable Erucic Acid Carrier in Nutritional and Pharmaceutical Lipids

For research on erucic acid metabolism or the design of structured lipids targeting enhanced absorption, monoerucin (particularly its sn-2 isomer) serves as a well-characterized substrate that mimics the superior digestibility of 2-monoerucin observed in rodent models relative to free erucic acid or rapeseed oil triglycerides [1][2].

Anti-Irritant Co-Emulsifier for Mild Cleansing Formulations

Cosmetic laboratories developing sulfate-free or low-irritation facial cleansers and body washes can incorporate glyceryl erucate (monoerucin) as a co-surfactant that simultaneously provides emolliency and reduces surfactant-induced erythema, as demonstrated in human patch tests with Eceryl™-12 [1].

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